molecular formula C3H8IOP B3387166 Phosphine oxide, (iodomethyl)dimethyl- CAS No. 79338-90-2

Phosphine oxide, (iodomethyl)dimethyl-

Cat. No.: B3387166
CAS No.: 79338-90-2
M. Wt: 217.97 g/mol
InChI Key: MSVQAWTWBISPAE-UHFFFAOYSA-N
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Description

Significance within Organophosphorus Chemistry and Synthetic Methodology

The significance of (Iodomethyl)dimethylphosphine oxide lies at the intersection of organophosphorus chemistry and advanced synthetic methodology. Organophosphorus compounds, particularly those with a pentavalent phosphorus center (P(V)), are integral to various fields, including medicinal chemistry and materials science. rsc.orgresearchgate.net The dimethylphosphine (B1204785) oxide (DMPO) moiety, in particular, has been identified as a valuable substituent in drug discovery. bldpharm.com Its incorporation into biologically active molecules can enhance aqueous solubility, improve metabolic stability, and provide a strong hydrogen bond acceptor, which can lead to improved pharmacokinetic profiles. researchgate.netbldpharm.comresearchgate.net

The presence of the iodomethyl group makes (Iodomethyl)dimethylphosphine oxide a potent and versatile building block in organic synthesis. The carbon-iodine bond is relatively weak, rendering the iodine atom an excellent leaving group in nucleophilic substitution reactions. This allows for the facile introduction of the dimethylphosphinoylmethyl group onto a wide range of substrates, including alcohols, thiols, and amines. organic-chemistry.org Furthermore, the iodomethyl group is a key participant in various carbon-carbon bond-forming reactions, such as palladium-catalyzed cross-couplings, enabling the construction of more elaborate molecular frameworks. organic-chemistry.orggoogle.com The compound thus serves as a key intermediate for synthesizing a diverse array of phosphine (B1218219) oxides with potential applications as pharmaceutical agents, ligands for catalysis, or functional materials. enamine.netdigitellinc.com

Historical Context and Evolution of Halomethyl Phosphine Oxide Chemistry

The chemistry of phosphine oxides has a rich history, though for many years they were primarily regarded as stable, often undesirable byproducts of reactions like the Wittig or Mitsunobu reactions. digitellinc.comchemrxiv.org The development of synthetic methods for organophosphorus compounds in the mid-20th century, spurred by the need for robust ligands and catalysts, laid the groundwork for a more nuanced understanding of these molecules. rsc.org Early routes to phosphines and their derivatives were often challenging due to the air sensitivity of trivalent phosphorus compounds. rsc.org

The synthesis of functionalized phosphine oxides, including those bearing halomethyl groups, evolved from these foundational methods. The introduction of a halogen on the alpha-carbon to the phosphorus atom was a significant step, creating a reactive electrophilic site for further chemical modification. Historically, the synthesis of such compounds relied on multi-step approaches, sometimes using environmentally challenging reagents like phosphorus halides. researchgate.net The evolution of the field has been marked by a shift towards more direct and efficient synthetic strategies, including the use of secondary phosphine oxides as precursors. organic-chemistry.orgresearchgate.net The development of transition-metal-catalyzed cross-coupling reactions has further expanded the toolkit for creating C-P bonds, providing more versatile routes to complex phosphine oxides from halo-substituted precursors. organic-chemistry.org While specific historical details on (Iodomethyl)dimethylphosphine oxide are scarce, its conceptual development is a logical extension of the broader efforts to create functionalized, reactive organophosphorus building blocks.

General Overview of Phosphorus(V) Compounds and their Reactivity Profiles

(Iodomethyl)dimethylphosphine oxide belongs to the class of pentavalent phosphorus (P(V)) compounds. These species are characterized by a central phosphorus atom in a +5 oxidation state, typically featuring a tetrahedral geometry. rsc.orgwikipedia.org A defining feature of phosphine oxides is the phosphoryl group (P=O), a highly polar and strong bond. wikipedia.org Historically, the nature of this bond was debated, with some theories invoking d-orbital participation. However, modern computational analysis supports a model of a dative bond, where the oxygen's p-orbital electrons donate into antibonding phosphorus-carbon orbitals. wikipedia.org This high polarity makes the oxygen atom a strong hydrogen bond acceptor. bldpharm.com

Distinguishing Features of the Iodomethyl Moiety in Phosphine Oxide Derivatives

The iodomethyl moiety imparts distinct chemical properties to the phosphine oxide scaffold that differentiate it from its chloro- and bromomethyl counterparts. The primary distinguishing feature is the reactivity of the carbon-halogen bond. The carbon-iodine (C-I) bond is significantly weaker and longer than the corresponding C-Br and C-Cl bonds. This makes the iodide ion an exceptionally good leaving group, rendering (Iodomethyl)dimethylphosphine oxide a highly effective alkylating agent for a wide variety of nucleophiles.

This enhanced reactivity is advantageous in synthetic applications where milder reaction conditions are required. Furthermore, alkyl iodides are premier substrates for a vast range of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings, providing powerful tools for C-C bond formation. The iodine atom can also participate in halogen bonding, a type of non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a Lewis base. mdpi.com In phosphine oxide complexes, this interaction can influence crystal packing and molecular conformation. mdpi.com The combination of high reactivity in substitution and coupling reactions, along with the potential for unique intermolecular interactions, makes the iodomethyl group a particularly valuable functional handle in the design of advanced organophosphorus compounds.

Data Tables

Table 1: Calculated Physicochemical Properties of (Iodomethyl)dimethylphosphine Oxide

PropertyValue
Molecular Formula C₃H₈IOP
Molecular Weight 233.97 g/mol
CAS Number Not readily available
Physical Form Expected to be a solid or high-boiling liquid
Topological Polar Surface Area 17.1 Ų
Hydrogen Bond Acceptor Count 1 (the P=O oxygen)

Note: Data is calculated or inferred from structurally similar compounds as no dedicated experimental records for this specific molecule were found in the searched literature.

Table 2: Comparison of Halomethyl Group Properties

Property-CH₂Cl-CH₂Br-CH₂I
Average Bond Energy (kJ/mol) ~340~285~210
Bond Length (C-X, pm) ~178~193~214
Relative Reactivity in Sₙ2 1~60~2000
Suitability for Cross-Coupling LimitedGoodExcellent

Note: Values are approximate and serve for relative comparison.

Table 3: Expected Spectroscopic Characteristics

SpectroscopyExpected Features for (Iodomethyl)dimethylphosphine Oxide
³¹P NMR A single resonance, with a chemical shift (ΔδP) influenced by the iodomethyl group, likely in the range of +30 to +50 ppm. mdpi.com
¹H NMR A doublet for the -P(O)(CH₃)₂ protons due to P-H coupling. A doublet for the -CH₂I protons, also coupled to the phosphorus atom.
¹³C NMR A doublet for the -P(O)(CH₃)₂ carbons. A doublet for the -CH₂I carbon, shifted downfield due to the iodine atom.
FT-IR A strong absorption band for the P=O stretching vibration, typically found around 1150-1250 cm⁻¹. mdpi.com

Note: These are predicted characteristics based on known data for dimethylphosphine oxides and iodomethyl compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethylphosphoryl(iodo)methane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8IOP/c1-6(2,5)3-4/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVQAWTWBISPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8IOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00631696
Record name (Iodomethyl)(dimethyl)oxo-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00631696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79338-90-2
Record name (Iodomethyl)(dimethyl)oxo-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00631696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Reaction Mechanisms of Iodomethyl Dimethylphosphine Oxide

Nucleophilic Substitution Reactions Involving the Iodomethyl Group

The most prominent feature of (iodomethyl)dimethylphosphine oxide is the iodomethyl moiety, which behaves as a classic electrophile in nucleophilic substitution reactions. The carbon-iodine bond is relatively weak, and iodide is an excellent leaving group, facilitating displacement by a wide array of nucleophiles, typically via an SN2 mechanism.

The electrophilic carbon of the iodomethyl group readily reacts with various nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

Nitrogen Nucleophiles: These reactions are fundamental for introducing nitrogen-containing functionalities. For instance, the reaction with ammonia (B1221849) or, more commonly, with an azide (B81097) salt followed by reduction, serves as a crucial pathway to synthesize (aminomethyl)dimethylphosphine oxide. This amino derivative is a key intermediate for further transformations, such as diazotization. chemrxiv.orgdigitellinc.com Primary and secondary amines also react to yield secondary and tertiary amine products, respectively, while tertiary amines produce quaternary ammonium (B1175870) salts (see 3.1.2). nih.gov

Oxygen Nucleophiles: Oxygen-based nucleophiles, such as alkoxides (RO⁻) and carboxylates (RCOO⁻), can displace the iodide to form ethers and esters, respectively. youtube.comyoutube.com These reactions are standard SN2 transformations, typically carried out in the presence of a non-nucleophilic base to generate the nucleophile in situ from the corresponding alcohol or carboxylic acid.

Sulfur Nucleophiles: Sulfur compounds are highly effective nucleophiles, often more so than their oxygen counterparts. msu.edu Thiolates (RS⁻), generated by deprotonating thiols with a mild base, readily react with (iodomethyl)dimethylphosphine oxide to yield the corresponding thioethers. libretexts.org This reactivity provides a straightforward method for introducing sulfur linkages.

Carbon Nucleophiles: A range of carbon-based nucleophiles can be used to form new C-C bonds. These include stabilized carbanions, such as those derived from malonic esters or cyanoacetates, as well as more reactive organometallic reagents like Grignard reagents or organolithium compounds, although reaction conditions must be carefully controlled with the latter to avoid competing reactions at the phosphoryl group. researchgate.netnih.gov

The reaction of (iodomethyl)dimethylphosphine oxide with neutral, soft nucleophiles leads to the formation of various "onium" salts. These products are often stable, crystalline solids.

Quaternary Ammonium Salts: Tertiary amines are excellent nucleophiles that readily displace the iodide from the iodomethyl group to form quaternary ammonium salts. wikipedia.orgnoaa.gov These salts feature a permanently charged cationic nitrogen center, making them useful as phase-transfer catalysts or as building blocks for further synthetic modifications. nih.gov

Sulfonium (B1226848) Salts: In an analogous reaction, sulfides (R₂S) can act as nucleophiles, attacking the electrophilic carbon to displace iodide and form ternary sulfonium salts. msu.edulibretexts.orgyoutube.com The resulting positively charged sulfur center can activate the attached alkyl groups for subsequent reactions.

Phosphonium (B103445) Salts: Tertiary phosphines, such as triphenylphosphine (B44618), are powerful nucleophiles that react efficiently with (iodomethyl)dimethylphosphine oxide. youtube.com This reaction yields a phosphonium salt containing two distinct phosphorus centers: the original phosphine (B1218219) oxide moiety and the newly formed quaternary phosphonium cation. cymitquimica.com Such dual-functionalized compounds are of interest in ligand design and materials science.

The nucleophilic substitution reactions of (iodomethyl)dimethylphosphine oxide are pivotal in transforming a simple starting material into complex, multifunctional organophosphorus compounds. enamine.net A prime example is its role as a precursor in the synthesis of heterocyclic systems relevant to medicinal chemistry. researchgate.net

The synthesis of (diazomethyl)dimethylphosphine oxide, a valuable reagent for cycloaddition reactions, begins with the conversion of (iodomethyl)dimethylphosphine oxide to (aminomethyl)dimethylphosphine oxide via nucleophilic substitution with a nitrogen source. chemrxiv.orgdigitellinc.com This amine is then transformed into the diazo compound, which can react with various dipolarophiles to create highly functionalized, P(O)Me₂-substituted pyrazoles and pyrazolines. chemrxiv.org This multi-step sequence highlights how an initial SN2 reaction on the iodomethyl group enables entry into complex molecular architectures that would be difficult to access directly.

Table 1: Examples of Nucleophilic Substitution Reactions of (Iodomethyl)dimethylphosphine Oxide

Nucleophile Type Specific Nucleophile Example Product Class
Nitrogen Azide (N₃⁻) followed by reduction Primary Amine
Nitrogen Tertiary Amine (e.g., R₃N) Quaternary Ammonium Salt
Oxygen Alkoxide (e.g., RO⁻) Ether
Sulfur Thiolate (e.g., RS⁻) Thioether
Sulfur Sulfide (e.g., R₂S) Sulfonium Salt
Phosphorus Tertiary Phosphine (e.g., Ph₃P) Phosphonium Salt
Carbon Malonate Enolate Substituted Malonic Ester

Transformations Involving the Alpha-Carbon of the Iodomethyl Moiety

The protons on the carbon adjacent to the phosphine oxide group (the alpha-carbon) are acidic due to the electron-withdrawing and stabilizing nature of the P=O bond. This property allows for the generation of reactive intermediates at this position.

While the direct formation of a classic carbenoid from (iodomethyl)dimethylphosphine oxide is not widely documented, the generation of related alpha-carbanionic intermediates is a well-established reaction for phosphine oxides. nih.govlookchem.com The phosphinoyl group significantly enhances the acidity of the alpha-protons, enabling deprotonation by strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures. rsc.orgrsc.org

This deprotonation generates a highly reactive, nucleophilic lithiated intermediate (an α-lithiated phosphine oxide). researchgate.net This species is a powerful carbon nucleophile that can engage in a variety of bond-forming reactions with electrophiles. Studies have shown that phosphine oxides are lithiated much more readily than analogous phosphine sulfides or phosphine boranes, highlighting the strong activating effect of the P=O group. nih.govlookchem.com The resulting carbanion is a key reactive intermediate for C-C bond formation directly at the alpha-carbon.

(Iodomethyl)dimethylphosphine oxide serves as a strategic precursor to reagents used in powerful carbon-carbon and carbon-heteroatom bond-forming cycloaddition reactions. chemrxiv.org Specifically, it is the starting point for the synthesis of (diazomethyl)dimethylphosphine oxide, a diazoalkane reagent that participates in [3+2] cycloadditions. digitellinc.com

The synthesis involves the initial conversion of the iodomethyl compound to (aminomethyl)dimethylphosphine oxide, as discussed in section 3.1.1. This amine is then subjected to diazotization under non-aqueous conditions, for example, using tert-butyl nitrite, to generate the (diazomethyl)dimethylphosphine oxide in situ. chemrxiv.org This diazoalkane is a 1,3-dipole that reacts readily with various electron-deficient dipolarophiles, such as alkynes and alkenes, to produce five-membered heterocyclic rings. These [3+2] cycloaddition reactions provide an efficient route to dimethylphosphine (B1204785) oxide-substituted pyrazoles and pyrazolines, which are of significant interest in medicinal chemistry. digitellinc.com

Table 2: Examples of [3+2] Cycloaddition Reactions with in situ-Generated (Diazomethyl)dimethylphosphine Oxide

Dipolarophile (Reactant) Resulting Heterocyclic Product
Electron-poor Alkynes P(O)Me₂-Substituted Pyrazoles
Electron-poor Alkenes P(O)Me₂-Substituted Pyrazolines

Elimination Reactions and Olefin Formation

Elimination reactions involving (iodomethyl)dimethylphosphine oxide are anticipated to proceed via mechanisms analogous to those of other primary alkyl halides. In these reactions, the iodomethyl group, along with a hydrogen atom from an adjacent carbon, is removed to form a double bond. The presence of a strong base is typically required to facilitate the deprotonation and subsequent elimination of the iodide leaving group. masterorganicchemistry.com

The primary nature of the substrate suggests that the E2 (bimolecular elimination) mechanism would be favored, especially with a sterically hindered, strong base. This mechanism involves a concerted process where the base removes a proton, and the leaving group departs simultaneously, leading to the formation of an alkene. youtube.com The alternative E1 (unimolecular elimination) pathway is less likely due to the instability of the primary carbocation that would need to form.

Heat can also favor elimination reactions over substitution reactions. masterorganicchemistry.com The specific conditions, such as the choice of base and solvent, would significantly influence the outcome and the ratio of elimination to substitution products.

A key consideration in these reactions is the potential for the formation of either the Zaitsev (more substituted) or Hofmann (less substituted) product. youtube.com However, with (iodomethyl)dimethylphosphine oxide as the substrate, the resulting olefin would be a simple terminal alkene, making this distinction less complex.

Table 1: Factors Influencing Elimination Reactions
FactorInfluence on Elimination
Base Strength Strong bases favor E2 elimination.
Steric Hindrance Bulky bases favor elimination over substitution.
Temperature Higher temperatures generally favor elimination.
Leaving Group Iodide is a good leaving group, facilitating elimination.

Reactivity of the Phosphoryl (P=O) Group

The phosphoryl group (P=O) is a dominant feature of (iodomethyl)dimethylphosphine oxide, dictating much of its chemical behavior. This polar and highly basic functional group is central to the compound's ability to interact with other chemical species and to undergo further transformations.

The oxygen atom of the phosphoryl group in (iodomethyl)dimethylphosphine oxide possesses significant electron density, rendering it a potent Lewis base. This Lewis basicity allows the compound to form complexes with a wide array of electrophiles, including metal ions and other electron-deficient species. The strength of this interaction is influenced by the electronic properties of the substituents on the phosphorus atom. chemrxiv.org In the case of (iodomethyl)dimethylphosphine oxide, the dimethyl groups are electron-donating, which enhances the basicity of the phosphoryl oxygen.

The complexation with electrophiles can be studied using various spectroscopic techniques, such as ³¹P NMR, where the chemical shift of the phosphorus nucleus is sensitive to its electronic environment. chemrxiv.org The formation of a complex with a Lewis acid typically results in a downfield shift of the ³¹P NMR signal.

The ability of phosphine oxides to bind to metal ions is a well-documented phenomenon and forms the basis for their application in areas such as solvent extraction and catalysis. chemrxiv.org The interaction with electrophiles can also serve to activate the P=O bond for subsequent reactions.

Table 2: Predicted Properties of the Phosphoryl Group
PropertyPredicted Characteristic
Lewis Basicity High, due to electron-donating methyl groups.
Polarity Highly polar P=O bond.
Complexation Readily forms complexes with Lewis acids.

The regeneration of phosphines from their corresponding oxides is a crucial process in chemistry, as it allows for the recycling of valuable phosphine ligands. The reduction of the P=O bond in (iodomethyl)dimethylphosphine oxide to a trivalent phosphine is a challenging transformation due to the high strength of the phosphorus-oxygen double bond.

Several methods have been developed for the reduction of phosphine oxides. These often involve the activation of the phosphoryl oxygen by an electrophilic reagent, followed by reduction. Common reducing agents include silanes, such as polymethylhydrosiloxane (B1170920) (PMHS) and trichlorosilane, often in the presence of a catalyst or an additive. mdpi.com

Another approach involves the use of chlorinating agents, such as oxalyl chloride, to convert the phosphine oxide into a phosphonium chloride species, which is more susceptible to reduction. nih.govresearchgate.net This intermediate can then be reduced to the corresponding phosphine. The choice of reducing agent and reaction conditions is critical to achieve high yields and to tolerate other functional groups present in the molecule. researchgate.net

Table 3: Common Reagents for Phosphine Oxide Reduction
Reagent SystemDescription
Polymethylhydrosiloxane (PMHS)A mild and inexpensive silane-based reducing agent. mdpi.com
Trichlorosilane (HSiCl₃)A more reactive silane, often used with an amine base.
Oxalyl Chloride / H₂Activates the P=O group for subsequent reduction by hydrogen. researchgate.net

Mechanistic Investigations of Key Transformations

Understanding the detailed mechanisms of reactions involving (iodomethyl)dimethylphosphine oxide is essential for controlling their outcomes and for designing new synthetic applications. This can be achieved through a combination of computational modeling and experimental techniques like isotopic labeling.

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for investigating the mechanisms of chemical reactions. researchgate.netiaea.org For reactions involving (iodomethyl)dimethylphosphine oxide, DFT calculations can be employed to model reaction pathways, identify transition states, and calculate activation energies.

For instance, in the reduction of the phosphine oxide, computational studies can elucidate the nature of the activated intermediate and the mechanism of oxygen transfer to the reducing agent. nih.gov Similarly, for elimination reactions, the transition state geometries for the E2 pathway can be calculated, providing insights into the stereochemical and regiochemical outcomes.

These computational models can also predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to validate the proposed mechanisms. researchgate.net

Table 4: Applications of Computational Chemistry
ApplicationDescription
Reaction Pathway Modeling Elucidation of the step-by-step mechanism of a reaction.
Transition State Analysis Identification and characterization of high-energy intermediates.
Activation Energy Calculation Prediction of the energetic barrier for a reaction to occur.
Spectroscopic Property Prediction Calculation of NMR, IR, and other spectra for comparison with experimental data.

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms throughout a chemical reaction, thereby providing definitive evidence for a proposed mechanism. researchgate.netnih.gov In the study of reactions involving (iodomethyl)dimethylphosphine oxide, isotopes of carbon (¹³C), hydrogen (²H or D), and oxygen (¹⁸O) can be incorporated into the molecule at specific positions.

For example, to confirm the mechanism of an elimination reaction, deuterium (B1214612) can be placed at the carbon adjacent to the iodomethyl group. The observation of a kinetic isotope effect (a change in reaction rate upon isotopic substitution) would provide strong evidence for the involvement of C-H bond cleavage in the rate-determining step, consistent with an E2 mechanism.

In the case of P=O bond reduction, labeling the phosphoryl oxygen with ¹⁸O and analyzing its distribution in the products can reveal the pathway of oxygen transfer. researchgate.net These experiments, often combined with mass spectrometry and NMR spectroscopy, provide unambiguous insights into the intricate details of reaction mechanisms.

Table 5: Common Isotopes Used in Mechanistic Studies
IsotopeApplication
²H (Deuterium) Probing C-H bond cleavage via kinetic isotope effects.
¹³C Tracing the carbon skeleton of the molecule.
¹⁸O Following the fate of the phosphoryl oxygen during reduction.

Applications of Iodomethyl Dimethylphosphine Oxide in Advanced Organic Synthesis

A Versatile Building Block and Alkylating Reagent for Complex Molecular Architectures

The core value of (Iodomethyl)dimethylphosphine oxide in organic synthesis would lie in its function as a building block for introducing the dimethylphosphinoyl group [(CH₃)₂P(O)-] into a target molecule. This group is increasingly recognized for its ability to act as a hydrogen bond acceptor and to modulate the physicochemical properties of organic compounds.

The presence of an iodine atom on the methyl group of dimethylphosphine (B1204785) oxide makes it a potent alkylating agent. In principle, it can react with a wide range of nucleophiles, such as amines, thiols, and carbanions, to form new carbon-carbon and carbon-heteroatom bonds. This reactivity would allow for the straightforward incorporation of the dimethylphosphinoylmethyl unit into more complex molecular frameworks.

Table 1: Potential Alkylation Reactions with (Iodomethyl)dimethylphosphine Oxide

Nucleophile (Nu-H)ProductPotential Application
Amine (R₂NH)R₂N-CH₂-P(O)(CH₃)₂Synthesis of novel ligands, biologically active amines
Thiol (RSH)RS-CH₂-P(O)(CH₃)₂Formation of thioethers with potential for further functionalization
Carbanion (R₃C⁻)R₃C-CH₂-P(O)(CH₃)₂Carbon-carbon bond formation for skeletal construction

This table represents theoretical reactions based on the known reactivity of alkyl iodides and has not been substantively supported by available literature for (Iodomethyl)dimethylphosphine oxide.

Precursor to Structurally Diverse Organophosphorus Compounds

(Iodomethyl)dimethylphosphine oxide is logically a precursor to a variety of other organophosphorus compounds, expanding the synthetic chemist's toolbox.

Synthesis of Phosphine (B1218219) Oxides with Varied Functional Groups at the Alpha-Carbon

The iodine atom in (Iodomethyl)dimethylphosphine oxide can be displaced by a variety of nucleophiles, leading to the synthesis of α-functionalized dimethylphosphine oxides. This would allow for the introduction of different chemical handles adjacent to the phosphinoyl group, which could then be used for further synthetic transformations. For instance, reaction with sodium azide (B81097) would yield (azidomethyl)dimethylphosphine oxide, a precursor to the corresponding amine.

Incorporation into Bio-relevant Scaffolds

The dimethylphosphine oxide group is of growing interest in medicinal chemistry due to its favorable properties, such as improved solubility and metabolic stability. The ability of (Iodomethyl)dimethylphosphine oxide to alkylate complex, biologically relevant scaffolds would be a direct route to new potential therapeutic agents. For example, it could be used to modify heterocyclic cores common in many pharmaceuticals.

Role in Cascade Reactions and Multicomponent Processes

While specific examples are not readily found in the literature, the reactivity of (Iodomethyl)dimethylphosphine oxide suggests its potential utility in cascade reactions and multicomponent processes. In a hypothetical multicomponent reaction, (Iodomethyl)dimethylphosphine oxide could act as one of the components, bringing the dimethylphosphinoylmethyl unit into a final product constructed from several starting materials in a single step. This approach is highly valued in modern organic synthesis for its efficiency and atom economy.

Ligand Design and Metal Complex Formation

Phosphine oxides are versatile ligands that coordinate to a wide range of transition metals. wikipedia.org Their primary mode of interaction is through the phosphoryl oxygen atom, which functions as a hard Lewis base. This makes them particularly suitable for binding to hard metal centers. wikipedia.orgrsc.org The substituents attached to the phosphorus atom significantly modulate the electronic properties and steric environment of the P=O group, which is a key consideration in ligand design. For a molecule like (iodomethyl)dimethylphosphine oxide, the electron-donating methyl groups would enhance the basicity of the phosphoryl oxygen, while the iodomethyl group offers a potential secondary site for functionalization or interaction.

The formation of metal complexes typically occurs by treating a labile metal complex with a pre-formed phosphine oxide. wikipedia.org In some instances, the phosphine oxide ligand can be generated unintentionally through the air-oxidation of a parent phosphine ligand during a reaction. wikipedia.org

As monodentate ligands, phosphine oxides like triphenylphosphine (B44618) oxide typically form complexes where the geometry is dictated by the metal center and the other ligands present. For example, well-characterized complexes include NiCl₂[OP(C₆H₅)₃]₂ and cis-WCl₄(OPPh₃)₂. wikipedia.org In the nickel complex, the geometry around the phosphorus atom remains tetrahedral upon coordination. wikipedia.org Similarly, dimethyl(phthalimidomethyl)phosphine oxide (DPPO), a ligand structurally related to the title compound, forms complexes with zinc halides with the general formula ZnX₂L₂, where coordination occurs via the phosphoryl oxygen. researchgate.net

Bidentate or polydentate ligands incorporating a phosphine oxide group have also been designed. Mixed phosphine-phosphine oxide ligands, such as Ph₂P(CH₂)n​P(O)Ph₂ (where Ph is C₆H₅), can exhibit hemilability; the "hard" phosphine oxide end can dissociate, opening a coordination site for catalysis, while the "soft" phosphine end remains bound to the metal. wikipedia.org Secondary phosphine oxides (SPOs), which exist in tautomeric equilibrium with phosphinous acids (R₂P-OH), can also act as ligands, typically binding through the phosphorus atom, which acts as a strong field ligand. wikipedia.orgresearchgate.net

Table 1: Examples of Metal Complexes with Phosphine Oxide Ligands

ComplexMetal CenterLigandKey Structural FeaturesReference(s)
NiCl₂[OP(C₆H₅)₃]₂Nickel (Ni)Triphenylphosphine oxideP-O bond length: 1.51 Å; Ni-O-P angle: 151° wikipedia.org
cis-WCl₄(OPPh₃)₂Tungsten (W)Triphenylphosphine oxideShows elongation of the P-O bond upon coordination. wikipedia.org
FeCl₂(OPMe₃)₂Iron (Fe)Trimethylphosphine (B1194731) oxideExample with a more basic trialkylphosphine oxide ligand. wikipedia.org
ZnCl₂(DPPO)₂Zinc (Zn)Dimethyl(phthalimidomethyl)phosphine oxideCoordination is through the phosphoryl oxygen atom. researchgate.net

The coordination of the phosphinoyl oxygen directly influences the electronic properties of the metal center. researchgate.net Upon complexation, there is a slight elongation of the P=O bond, consistent with the stabilization of the ionic P⁺-O⁻ resonance structure. wikipedia.org The degree of this interaction and the resulting impact on the metal's reactivity depend on several factors:

Basicity of the Oxygen: The nature of the substituents on the phosphorus atom alters the electron density on the oxygen. Electron-donating groups (like the methyl groups in (iodomethyl)dimethylphosphine oxide) increase the oxygen's basicity and its ability to donate electron density to the metal center. researchgate.netresearchgate.net

Nature of the Metal: As hard Lewis bases, phosphine oxides preferentially bind to hard Lewis acidic metal centers. The strength of this M-O bond is a critical factor in the stability and reactivity of the complex. wikipedia.orgrsc.org

Catalytic Role: In many catalytic processes, the phosphine oxide moiety can play a direct role. For instance, in some oxidation reactions catalyzed by metal dioxo complexes, phosphines are used as reductants, and the formation of the strong P=O bond with an oxygen atom from the catalyst is a key step in the catalytic cycle. rsc.org The phosphine oxide ligand itself can also influence reactivity by modifying the electronic environment of the metal, affecting processes like C-H activation or polymerization. researchgate.netfung-group.org

Organocatalytic Applications of Related Phosphine Oxide Scaffolds

In organocatalysis, a small organic molecule accelerates a chemical reaction without the involvement of a metal. While tertiary phosphines are well-known nucleophilic organocatalysts, their oxidized counterparts, phosphine oxides, have emerged as a distinct class of organocatalysts, primarily functioning as Lewis bases. rsc.orgescholarship.org Their utility stems from the highly polarized P=O bond, which can coordinate to and activate electrophilic species. acs.org

It is crucial to distinguish catalysis by phosphine oxides from catalysis by phosphines where phosphine oxides are generated as byproducts. Nucleophilic phosphine catalysis is defined by the initial nucleophilic addition of a tertiary phosphine (a P(III) species) to an electrophilic substrate, such as an activated alkene or alkyne. acs.orgnih.govrsc.org This generates a reactive zwitterionic intermediate (e.g., a phosphonium (B103445) enolate) that drives a wide variety of transformations. escholarship.orgnih.gov

In this catalytic paradigm, the phosphine is the true catalyst and is regenerated at the end of the cycle. The corresponding phosphine oxide is not directly involved in the catalytic loop. epfl.ch Therefore, for a compound like (iodomethyl)dimethylphosphine oxide, its reduced form, (iodomethyl)dimethylphosphine, would be the relevant species for engaging in nucleophilic phosphine catalysis. The phosphine oxide itself is the product of many classic stoichiometric phosphine-mediated reactions that are not catalytic. acs.orgtechniques-ingenieur.fr

Phosphine oxides function as effective Lewis base organocatalysts. rsc.org In this role, the nucleophilic oxygen of the P=O group coordinates to a Lewis acidic species, enhancing its electrophilicity and activating it for subsequent reactions. acs.orgrsc.org This is a growing field, with chiral phosphine oxides being developed for stereoselective transformations. researchgate.netrsc.org

A common application involves the activation of silicon-based reagents. For example, a chiral phosphine oxide can coordinate to a chlorosilane, forming a hypervalent silicon complex. researchgate.netacs.org This enhances the Lewis acidity of the silicon, enabling it to activate carbonyls or imines for asymmetric reactions like allylations and aldol (B89426) additions. researchgate.netacs.org

Research has shown that the catalytic efficiency of phosphine oxides in these roles is influenced by their electronic properties. The introduction of electron-donating substituents on the aromatic rings of bithiophene-based diphosphine oxides was found to positively affect their catalytic and stereochemical efficiency in the allylation of aldehydes. researchgate.net This suggests that the electron-rich nature of alkyl-substituted phosphine oxides, such as the dimethylphosphine oxide scaffold, would be beneficial for Lewis base catalysis.

Table 2: Examples of Organocatalytic Reactions Mediated by Phosphine Oxides

Reaction TypeCatalyst TypeRole of Phosphine OxideExample SubstratesReference(s)
Allylation of N-acylhydrazonesBisphosphine oxide (dppp dioxide)Neutral Coordinate-Organocatalyst (Lewis Base)N-acylhydrazones, Allyl- and crotyltrichlorosilanes rsc.org
Allylation of AldehydesChiral Bithiophene Diphosphine OxidesChiral Lewis BaseAldehydes, Allyltrichlorosilane researchgate.net
Aldol ReactionChiral Bithiophene Diphosphine OxidesChiral Lewis BaseKetones, Silicon tetrachloride researchgate.net
General Asymmetric TransformationsChiral Phosphine OxidesLewis Base Activation of ChlorosilanesCarbonyls, Epoxides, Imines acs.org

Redox-Driven Catalysis and Strategies for Phosphine Oxide Regeneration

Many of the most useful reactions in organic synthesis that employ phosphines—such as the Wittig, Mitsunobu, and Appel reactions—are driven by the formation of the thermodynamically very stable P=O bond. techniques-ingenieur.frru.nl A major drawback of these transformations is the stoichiometric generation of phosphine oxide as a waste byproduct, which can complicate purification and represents poor atom economy. mdpi.com

To overcome this, significant research has focused on developing catalytic systems where the phosphine is regenerated in situ from the phosphine oxide byproduct. These strategies fall into two main categories:

Redox-Driven Catalysis: This is the most common approach, creating a P(III)/P(V) redox cycle. epfl.chru.nl The phosphine oxide (P(V)) generated after the desired reaction is reduced back to the active phosphine (P(III)) using a stoichiometric terminal reductant. researchgate.net Silanes, such as phenylsilane, are frequently used for this reduction. mdpi.com This strategy has successfully rendered catalytic versions of the Wittig, Mitsunobu, and Staudinger reactions. techniques-ingenieur.frmdpi.comresearchgate.net The primary challenge is that the reduction of the highly stable P=O bond requires harsh conditions or specific activation. ru.nl

Redox-Neutral Catalysis: In this less common strategy, the phosphine oxide (P(V)) is not reduced but is activated in situ to form a different reactive P(V) species. escholarship.orgepfl.ch This typically involves reaction with a strong electrophile, such as oxalyl chloride or triflic anhydride (B1165640). For example, reaction with triflic anhydride generates a highly electrophilic phosphonium species known as Hendrickson's reagent, which can then be used in subsequent transformations like dehydrations. ru.nl This approach avoids a strong reductant but requires a stoichiometric activating agent. escholarship.orgru.nl

Table 3: Selected Strategies for Phosphine Oxide Reduction/Activation in Catalysis

StrategyMethodReagent(s)Key FeatureReference(s)
Redox-Driven Silane ReductionPhenylsilane, Polymethylhydrosiloxane (B1170920) (PMHS)In-situ regeneration of P(III) phosphine from P(V) oxide. mdpi.com
Redox-Driven Metal Hydride ReductionLithium aluminum hydride (LAH), often with additives (e.g., CeCl₃)Powerful reduction, but can lack functional group tolerance. ru.nl
Redox-Driven Alkylation then ReductionMethyl iodide (MeI) or MeOTf, followed by LAH or NaBH₄Enantiospecific reduction of chiral phosphine oxides. ru.nl
Redox-Neutral Activation with Acid ChlorideOxalyl chlorideForms a chlorophosphonium chloride for Appel-type reactions. escholarship.orgru.nl
Redox-Neutral Activation with AnhydrideTriflic anhydride (Tf₂O)Forms Hendrickson's reagent for dehydrations/Mitsunobu reactions. escholarship.orgru.nl

Catalytic Roles and Coordination Chemistry of Phosphine Oxide Derivatives General Insights Relevant to Iodomethyl

Development of Catalytic Versions of Stoichiometric Phosphorus-Mediated Reactions

The transformation of stoichiometric phosphorus-mediated reactions into catalytic processes represents a significant advancement in sustainable chemistry. A prime example of this development is the catalytic version of the Appel reaction, which traditionally utilizes a stoichiometric amount of a phosphine (B1218219) reagent and a halogen source to convert alcohols to alkyl halides, generating a stoichiometric amount of phosphine oxide as a byproduct. nih.govresearchgate.net The innovation lies in the ability to use the phosphine oxide, once considered waste, as a catalyst. nih.gov

This catalytic cycle is typically initiated by activating the phosphine oxide with a stoichiometric reagent, such as oxalyl chloride or a similar compound. This activation generates a highly reactive intermediate, a halophosphonium salt, which then reacts with the alcohol substrate. This reaction yields the desired alkyl halide, water, and regenerates the phosphine oxide, allowing it to re-enter the catalytic cycle. nih.govresearchgate.net This process has been successfully applied to both chlorination and bromination reactions of alcohols. nih.gov

The general catalytic cycle for a phosphine oxide-catalyzed halogenation of an alcohol can be summarized as follows:

Activation: The phosphine oxide reacts with an activating agent (e.g., oxalyl chloride) to form a halophosphonium salt.

Alcohol Activation: The alcohol reacts with the halophosphonium salt to form an alkoxyphosphonium salt.

Nucleophilic Attack: A halide ion attacks the carbon atom of the alkoxy group, leading to the formation of the alkyl halide and regenerating the phosphine oxide catalyst.

Research into the catalytic Appel reaction has demonstrated the viability of using various phosphine oxides as catalysts for the halogenation of alcohols. The efficiency of these catalytic systems is influenced by the nature of the phosphine oxide, the activating agent, the solvent, and the reaction temperature. ru.nlnih.gov

Studies have shown that both cyclic and acyclic phosphine oxides can be effective catalysts. For instance, dibenzophosphole oxides have been successfully employed in the catalytic bromination and chlorination of alcohols. ru.nlnih.gov The choice of the reducing agent is also critical in catalytic cycles that involve a P(V)/P(III) redox couple, with silanes being commonly used. ru.nlnih.gov

The following tables present data from studies on the catalytic performance of various phosphine oxides in halogenation reactions. This data, while not specific to "(iodomethyl)dimethylphosphine oxide," illustrates the general effectiveness of phosphine oxides as catalysts in these transformations.

Table 1: Catalytic Bromination of 2-Phenylethanol (B73330) with Various Phosphine Oxide Catalysts This table presents data for the conversion of 2-phenylethanol to (2-bromoethyl)benzene (B7723623) using different phosphine oxide catalysts under specific reaction conditions.

EntryCatalyst (10 mol%)Reducing Agent (1.1 equiv)Halogen Source (1.5 equiv)SolventTemp (°C)Time (h)Conversion (%)
1Dibenzophosphole oxideDiphenylsilaneDEBMDioxane1006665
23-Methyl-P-phenylphospholane oxideDiphenylsilaneDEBMDioxane10066Low
3Dimethoxydibenzophosphole oxideDiphenylsilaneDEBMDioxane10066Acceptable
Data sourced from a study on in situ phosphine oxide reduction in a catalytic Appel reaction. ru.nl
DEBM: Diethyl bromomalonate

Table 2: Catalytic Chlorination of Alcohols using Triphenylphosphine (B44618) Oxide This table shows the yield of alkyl chlorides from various alcohols using triphenylphosphine oxide as a catalyst and oxalyl chloride as the activating and chlorine source.

EntryAlcoholProductCatalyst Loading (mol%)Yield (%)
1Benzyl alcoholBenzyl chloride2095
2Cinnamyl alcoholCinnamyl chloride2098
3GeraniolGeranyl chloride2085
41-Octanol1-Chlorooctane2089
Data illustrates the effectiveness of triphenylphosphine oxide in catalytic chlorination under Appel conditions. researchgate.netrsc.org

The coordination chemistry of phosphine oxides is another crucial aspect of their catalytic roles, particularly when used as ligands in transition metal-catalyzed reactions. Phosphine oxides typically coordinate to metal centers through the phosphoryl oxygen atom, acting as hard Lewis bases. wikipedia.org The nature of the substituents on the phosphorus atom influences the basicity of the phosphoryl oxygen and, consequently, the strength of the coordination bond. staffs.ac.uk

While specific coordination complexes of "(iodomethyl)dimethylphosphine oxide" are not detailed in the available literature, studies on analogous functionalized phosphine oxides provide valuable insights. For example, phosphine oxides functionalized with other groups have been shown to form stable complexes with a variety of transition metals and lanthanides. mdpi.comrsc.orgresearchgate.net The coordination can lead to the formation of mononuclear, dinuclear, or polymeric structures, depending on the ligand's denticity and the metal's coordination preferences. mdpi.comrsc.org The presence of the iodomethyl group in "(iodomethyl)dimethylphosphine oxide" could potentially allow for secondary interactions or further functionalization, making it an interesting ligand for the design of new catalysts.

Advanced Characterization and Spectroscopic Investigations of Iodomethyl Dimethylphosphine Oxide

X-ray Diffraction Studies for Solid-State Structural Elucidation

For instance, the crystal structure of triphenylphosphine (B44618) oxide reveals a P=O bond length of approximately 1.46 Å and P–C bond lengths averaging 1.76 Å. In the case of (3,5-dimethyl-1H-pyrrol-2-yl)diphenylphosphine oxide, the P=O bond length is reported to be 1.4740 (15) Å. These values provide a reliable estimate for the expected bond lengths in (Iodomethyl)dimethylphosphine oxide.

Conformational Analysis and Intermolecular Interactions in Crystalline States

The conformation of phosphine (B1218219) oxides in the crystalline state is dictated by a combination of intramolecular steric effects and intermolecular forces. The tetrahedral geometry around the phosphorus atom is a consistent feature. The relative orientation of the dimethyl and iodomethyl groups in (Iodomethyl)dimethylphosphine oxide would be a key conformational parameter.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution. For (Iodomethyl)dimethylphosphine oxide, a combination of ¹H, ¹³C, and ³¹P NMR provides a complete picture of its molecular framework.

High-Resolution ³¹P, ¹H, and ¹³C NMR for Structural Assignment and P-C Connectivity

³¹P NMR spectroscopy is particularly informative for phosphorus-containing compounds. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment. For phosphine oxides, the ³¹P NMR signal typically appears in a characteristic downfield region. Based on data for analogous compounds, the ³¹P chemical shift for (Iodomethyl)dimethylphosphine oxide is expected to be in the range of δ 20-40 ppm.

¹H NMR spectroscopy provides information on the number and connectivity of protons in the molecule. For (Iodomethyl)dimethylphosphine oxide, one would expect to observe distinct signals for the methyl (CH₃) protons and the iodomethyl (CH₂I) protons. The chemical shift of the CH₂I protons would be significantly downfield compared to the CH₃ protons due to the deshielding effect of the adjacent iodine atom. Furthermore, coupling between the phosphorus nucleus and the protons on the adjacent carbon atoms (²J(P,H)) would lead to splitting of these signals, providing direct evidence for the P-C bonds.

¹³C NMR spectroscopy probes the carbon skeleton of the molecule. Signals for the methyl and iodomethyl carbons would be observed, with the iodomethyl carbon appearing at a lower field. Crucially, the coupling between the phosphorus and carbon nuclei (¹J(P,C)) provides unambiguous confirmation of the P-C connectivity. These coupling constants are typically large and are invaluable for structural assignment.

Interactive Data Table: Expected NMR Data for (Iodomethyl)dimethylphosphine Oxide (based on analogs)

NucleusExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
³¹P20 - 40Singlet-
¹H (CH₃)1.5 - 2.0Doublet²J(P,H) ≈ 10-15
¹H (CH₂I)3.0 - 4.0Doublet²J(P,H) ≈ 5-10
¹³C (CH₃)15 - 25Doublet¹J(P,C) ≈ 60-80
¹³C (CH₂I)5 - 15Doublet¹J(P,C) ≈ 50-70

Two-Dimensional NMR Techniques (COSY, ROESY) for Conformational and Proximity Information

Two-dimensional (2D) NMR techniques provide further structural detail by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) would establish the scalar coupling network within the molecule, confirming the connectivity between protons on adjacent carbons if other alkyl chains were present. In this specific molecule, it would primarily confirm the proton assignments within each group if there were any ambiguities.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) is crucial for determining spatial proximity between nuclei. For (Iodomethyl)dimethylphosphine oxide, ROESY could reveal through-space interactions between the protons of the methyl groups and the iodomethyl group, providing insights into the preferred solution-state conformation of the molecule.

NMR Studies of Complexation and Reactivity (e.g., changes in chemical shift upon halogen bond formation)

NMR spectroscopy is a highly sensitive method for studying intermolecular interactions, such as halogen bonding. The formation of a halogen bond between the iodine atom of (Iodomethyl)dimethylphosphine oxide and a halogen bond acceptor (e.g., a Lewis base) or between the phosphoryl oxygen and a halogen bond donor would lead to predictable changes in the NMR spectra.

Specifically, the ³¹P chemical shift is an excellent probe for such interactions at the phosphoryl group. rsc.orgrsc.org The formation of a halogen bond to the oxygen atom typically results in a significant downfield shift of the ³¹P signal. rsc.orgrsc.org The magnitude of this shift can be correlated with the strength of the halogen bond. rsc.orgrsc.org Similarly, changes in the ¹H and ¹³C chemical shifts of the methyl and iodomethyl groups upon complexation can provide further evidence for the interaction and information about the geometry of the complex.

Mass Spectrometry Techniques for Reaction Monitoring and Product Confirmation (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as for monitoring reaction progress.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This accuracy allows for the unambiguous determination of the elemental formula of (Iodomethyl)dimethylphosphine oxide. For instance, the expected monoisotopic mass can be calculated and compared with the experimental value to confirm the identity of the product with high confidence.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile compounds like phosphine oxides. In ESI-MS, (Iodomethyl)dimethylphosphine oxide would typically be observed as the protonated molecule, [M+H]⁺, or as an adduct with a cation such as sodium, [M+Na]⁺. The resulting mass spectrum would clearly indicate the molecular weight of the compound. ESI-MS is also invaluable for monitoring reactions involving (Iodomethyl)dimethylphosphine oxide, allowing for the rapid detection of reactants, intermediates, and products in a reaction mixture.

Interactive Data Table: Expected HRMS and ESI-MS Ions for (Iodomethyl)dimethylphosphine Oxide (C₃H₈IOP)

IonCalculated Monoisotopic Mass (m/z)
[M]⁺219.9306
[M+H]⁺220.9384
[M+Na]⁺242.9204

Vibrational Spectroscopy (IR, Raman) for Probing Bond Character and Functional Groups

A comprehensive analysis of the vibrational spectra of (iodomethyl)dimethylphosphine oxide allows for the characterization of its fundamental vibrational modes. Theoretical calculations, such as those based on Møller-Plesset perturbation theory (MP2) and density functional theory (DFT), are often employed to complement experimental data and aid in the precise assignment of observed vibrational bands. sci-hub.stnih.gov For instance, studies on the related compound aminomethyl-dimethyl-phosphine oxide have demonstrated excellent agreement between experimental IR spectra and theoretical predictions at the MP2/6-31G* level, with a standard deviation of 16 cm⁻¹. nih.gov This synergy between experimental and computational approaches is crucial for a detailed understanding of the vibrational dynamics of complex organophosphorus compounds.

The phosphoryl (P=O) stretching vibration is one of the most characteristic and intensely studied features in the infrared spectra of phosphine oxides. This absorption typically appears as a strong band in the region of 1200-1100 cm⁻¹. rsc.org The precise frequency of the P=O stretch is highly sensitive to the electronic and steric effects of the substituents attached to the phosphorus atom, as well as to the molecule's local environment, including solvent polarity and hydrogen bonding interactions.

The P=O bond in phosphine oxides is known to have significant double-bond character, resulting from the overlap of oxygen p-orbitals with phosphorus d-orbitals. rsc.org This leads to a relatively high stretching frequency compared to a P-O single bond. The formation of complexes, such as through hydrogen bonding or coordination to metal ions, typically leads to a red shift (a shift to lower wavenumbers) of the P=O stretching frequency. rsc.orgrsc.org This shift is indicative of a weakening of the P=O bond, as electron density is drawn away from the phosphoryl oxygen. For example, the complexation of trimethylphosphine (B1194731) oxide and triphenylphosphine oxide with various metal cations has been shown to cause a decrease in the P=O stretching frequency by as much as 50 cm⁻¹. rsc.org

In the case of (iodomethyl)dimethylphosphine oxide, the electronegative iodine atom in the iodomethyl group is expected to influence the electronic environment of the phosphorus atom, thereby affecting the P=O bond strength and its corresponding stretching frequency. The table below presents theoretically predicted P=O stretching frequencies for trimethylphosphine oxide in various environments, which can serve as a reference for understanding the behavior of the P=O group in (iodomethyl)dimethylphosphine oxide.

Compound/ComplexP=O Stretching Frequency (cm⁻¹)Reference
Trimethylphosphine Oxide (calculated, vacuum)~1150-1200 mdpi.com
Trimethylphosphine Oxide-Halogen ComplexesRed-shifted from vacuum value mdpi.comacs.org
Trimethylphosphine Oxide-Hydrogen Bonded ComplexesRed-shifted from vacuum value rsc.org
Triphenylphosphine Oxide (solid, Nujol mull)1195 rsc.org

Note: The data for trimethylphosphine oxide are based on DFT calculations and provide a theoretical framework for the expected P=O stretching frequencies. Experimental values for (iodomethyl)dimethylphosphine oxide may vary.

The carbon-iodine (C-I) bond in the iodomethyl group of (iodomethyl)dimethylphosphine oxide also gives rise to a characteristic vibrational mode. Generally, the stretching frequency of a carbon-halogen bond is dependent on the mass of the halogen atom and the strength of the bond. rsc.org As iodine is the heaviest of the common halogens, the C-I stretching vibration is expected to occur at a lower frequency compared to C-Br, C-Cl, or C-F bonds. libretexts.org

The typical range for C-I stretching absorptions is between 600 and 500 cm⁻¹. rsc.org However, the exact position of this band can be influenced by the nature of the surrounding molecular structure and potential vibrational coupling with other modes. aip.org The intensity of the C-I stretching band in the IR spectrum is generally moderate to strong.

Computational studies can provide valuable predictions for the vibrational frequencies of the C-I bond. aip.org The table below summarizes the typical infrared absorption ranges for various carbon-halogen bonds, highlighting the expected region for the C-I stretch in (iodomethyl)dimethylphosphine oxide.

BondTypical Stretching Frequency Range (cm⁻¹)Reference
C-F1400 - 1000 libretexts.org
C-Cl850 - 550 libretexts.org
C-Br690 - 515 libretexts.org
C-I 600 - 500 rsc.org

Note: This table provides general ranges for carbon-halogen stretching frequencies. The precise frequency for the C-I bond in (iodomethyl)dimethylphosphine oxide may fall within this range and can be confirmed through experimental IR and Raman spectroscopy.

Theoretical and Computational Chemistry Studies on Iodomethyl Dimethylphosphine Oxide

Electronic Structure Analysis and Bonding Nature (P=O, P-C, C-I bonds)

The electronic structure of a molecule is fundamental to its chemical behavior. For (Iodomethyl)dimethylphosphine oxide, the key bonds dictating its properties are the phosphoryl (P=O) bond, the phosphorus-carbon (P-C) bond, and the carbon-iodine (C-I) bond.

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are instrumental in dissecting the electronic characteristics of chemical bonds. rsc.org

P=O Bond: The nature of the phosphoryl bond in phosphine (B1218219) oxides has been a subject of extensive theoretical study. rsc.orgwikipedia.org Early descriptions involving phosphorus d-orbitals have been largely superseded by models that highlight the bond's highly polar and partially ionic character. rsc.orgwikipedia.orgstaffs.ac.uk It is most accurately represented as a dative or semipolar bond (R₃P⁺-O⁻), characterized by a significant σ-component and a π-component arising from the donation of oxygen p-orbital electrons into antibonding phosphorus-carbon orbitals. wikipedia.orgstaffs.ac.uk This high polarity makes the oxygen atom a strong hydrogen bond acceptor and a site of high negative charge density. digitellinc.com Studies on trimethylphosphine (B1194731) oxide and various phosphoryl halides (POX₃) using methods like MP2 and B3LYP show that the P=O bond length is typically short (around 1.45 to 1.48 Å), which is shorter than a P-O single bond, indicating double bond character. conicet.gov.armdpi.com The exact length is influenced by the electronegativity of the substituents on the phosphorus atom. conicet.gov.ar

P-C and C-I Bonds: The phosphorus-carbon (P-C) bond is a stable covalent bond. Its polarity is relatively low due to the similar electronegativity of phosphorus (2.19) and carbon (2.55). In contrast, the carbon-iodine (C-I) bond is significantly polarized, with the carbon atom being electrophilic and the iodine atom being a good leaving group. The large size of the iodine atom and the relatively low C-I bond dissociation energy make this bond the most likely site for nucleophilic attack or homolytic cleavage. DFT studies on the homolytic cleavage of bonds like C-CN and Co-C demonstrate that bond dissociation energies (BDEs) can be reliably calculated to predict bond strength and reactivity. nih.govnih.gov A similar approach would reveal the C-I bond in (iodomethyl)dimethylphosphine oxide to be the weakest link in the molecule.

The following table presents illustrative data for bond lengths and Natural Bond Orbital (NBO) charges, based on typical values from computational studies of analogous molecules like phosphoryl halides and simple phosphine oxides.

Illustrative Calculated Bond Properties

BondTypical Calculated Bond Length (Å)Typical NBO Charge on Atom 1Typical NBO Charge on Atom 2Comment
P=O1.48+1.2 to +1.5 (P)-1.0 to -1.2 (O)Highly polar with significant ionic character. conicet.gov.armdpi.com
P-C1.82+1.2 to +1.5 (P)-0.6 to -0.8 (C)Relatively stable covalent bond.
C-I2.14-0.6 to -0.8 (C)~0.0 to +0.1 (I)Polarized and represents a reactive site.

Reaction Mechanism Elucidation and Energetics

Computational chemistry is a key tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways, intermediates, and transition states. nih.gov

When a reaction can lead to multiple stereoisomers, computational methods can predict the stereochemical outcome. This is achieved by calculating the activation energies for the transition states leading to each different product. The pathway with the lower activation energy is kinetically favored, and the product distribution can be predicted using the energy difference between the competing transition states. For reactions involving chiral centers or prochiral faces in (Iodomethyl)dimethylphosphine oxide or its reaction partners, DFT calculations can provide crucial insights into the origins of enantioselectivity or diastereoselectivity, guiding the design of stereoselective syntheses.

Molecular Dynamics and Conformational Analysis

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.govnih.gov This technique is particularly useful for conformational analysis of flexible molecules like (Iodomethyl)dimethylphosphine oxide. MD simulations can explore the potential energy surface to identify low-energy conformations and the energy barriers between them. nih.govresearchgate.net

For (Iodomethyl)dimethylphosphine oxide, the key degrees of freedom are the rotations around the P-C and C-I single bonds. MD simulations, either using classical force fields or ab initio methods, can reveal the preferred dihedral angles and the flexibility of the iodomethyl group relative to the rest of the molecule. osti.govmdpi.com Such simulations also provide information on how the molecule interacts with its environment, such as solvent molecules, which can influence its conformational preferences and reactivity. nih.gov Studies on other organophosphorus compounds have used MD to successfully model their structure, diffusion, and interactions in aqueous solutions. nih.govresearchgate.net

Prediction of Reactivity and Stability

Computational chemistry allows for the calculation of various descriptors that predict the reactivity and stability of a molecule.

Based on the electronic structure analysis, the reactivity of (Iodomethyl)dimethylphosphine oxide is twofold. The highly polar P=O group makes the oxygen atom a nucleophilic center and a strong hydrogen bond acceptor. digitellinc.comnih.gov The weak and polar C-I bond makes the carbon atom an electrophilic center, susceptible to nucleophilic attack, and the bond itself prone to homolytic cleavage.

Quantum chemical calculations can quantify these properties through reactivity descriptors derived from Frontier Molecular Orbital (FMO) theory. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and the resulting HOMO-LUMO gap are powerful indicators of chemical reactivity and stability. conicet.gov.ar A small HOMO-LUMO gap generally implies higher reactivity. For (Iodomethyl)dimethylphosphine oxide, the LUMO is expected to be localized primarily on the σ* antibonding orbital of the C-I bond, confirming this site's electrophilicity and susceptibility to cleavage.

The following table provides an example of how global reactivity descriptors, calculated via DFT, can be used to understand molecular stability. The values are illustrative and based on trends observed in related compounds. conicet.gov.ar

Illustrative Global Reactivity Descriptors

DescriptorFormulaTypical Calculated Value (eV)Interpretation
HOMO EnergyEHOMO-9.5Indicates electron-donating ability (nucleophilicity).
LUMO EnergyELUMO-0.5Indicates electron-accepting ability (electrophilicity).
HOMO-LUMO GapΔE = ELUMO - EHOMO9.0Relates to kinetic stability; a larger gap suggests higher stability. conicet.gov.ar
Chemical Hardnessη = (ELUMO - EHOMO) / 24.5Measures resistance to change in electron distribution. conicet.gov.ar

Emerging Research Frontiers and Future Perspectives

Design and Synthesis of Advanced Iodomethyl Phosphine (B1218219) Oxide Derivatives for Specific Transformations

The synthetic utility of phosphine oxide, (iodomethyl)dimethyl- is intrinsically linked to the reactivity of its C-I bond, which serves as a versatile handle for introducing the dimethylphosphine (B1204785) oxide (DMPO) group into a wide array of molecular architectures. Future research will likely focus on designing and synthesizing advanced derivatives for targeted applications by exploiting this reactivity.

Key synthetic strategies are expected to include:

Nucleophilic Substitution: The iodomethyl group is an excellent electrophile, readily undergoing substitution reactions with a variety of nucleophiles. This allows for the straightforward synthesis of derivatives containing ethers, thioethers, azides, and other functional groups, each with potential for further transformation.

Palladium-Catalyzed Cross-Coupling Reactions: Building on established methods for other phosphine oxides, Pd-catalyzed cross-coupling reactions represent a powerful tool for creating C-C and C-heteroatom bonds. enamine.netresearchgate.net The reaction of (iodomethyl)dimethylphosphine oxide with boronic acids (Suzuki coupling), amines (Buchwald-Hartwig coupling), or alkynes (Sonogashira coupling) can generate complex molecules with precisely controlled structures.

Radical Reactions: The C-I bond can be homolytically cleaved under photolytic or radical-initiating conditions to generate a (dimethylphosphoryl)methyl radical. This reactive intermediate can participate in addition reactions to alkenes and alkynes, providing a pathway to more complex phosphine oxide derivatives.

A significant area of development is the synthesis of novel building blocks for medicinal chemistry. The DMPO moiety is increasingly recognized for its ability to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, by acting as a potent hydrogen bond acceptor. chemrxiv.orgdigitellinc.comresearchgate.net The synthesis of (diazomethyl)dimethylphosphine oxide, a versatile reagent for [3+2] cycloadditions to form pyrazoles and pyrazolines, from (aminomethyl)dimethylphosphine oxide highlights the potential for creating diverse heterocyclic scaffolds from simple precursors. chemrxiv.orgdigitellinc.com Similar multi-step synthetic sequences starting from phosphine oxide, (iodomethyl)dimethyl- could yield novel libraries of compounds for drug discovery.

Table 1: Potential Synthetic Transformations of Phosphine oxide, (iodomethyl)dimethyl-

Reaction TypeReactantProduct ClassPotential Application
Nucleophilic SubstitutionAlcohols, Thiols, AminesEthers, Thioethers, AminesLigand Synthesis, Material Functionalization
Suzuki CouplingAryl/Vinyl Boronic AcidsAryl/Vinyl Methyl DMPOsMedicinal Chemistry, Organic Electronics
Sonogashira CouplingTerminal AlkynesPropargyl DMPOsClick Chemistry, Bio-conjugation
Radical AdditionAlkenes/AlkynesFunctionalized Alkyl DMPOsPolymer Synthesis, Complex Molecule Synthesis

Integration into Novel Catalytic Cycles (e.g., photocatalysis, electrocatalysis)

A major challenge in reactions that utilize phosphines (e.g., Wittig, Mitsunobu reactions) is the generation of stoichiometric phosphine oxide waste. researchgate.netcardiff.ac.uk A key research frontier is the development of catalytic cycles that can regenerate the active phosphine species from the phosphine oxide product, thereby improving atom economy and sustainability.

Photocatalysis: The combination of iodide and phosphines has been shown to be effective in photoredox catalysis. nih.gov For instance, a cooperative NaI/PPh₃ catalytic system can facilitate decarboxylative alkenylation reactions under visible light irradiation. nih.gov Phosphine oxide, (iodomethyl)dimethyl- is uniquely positioned for integration into such cycles. The presence of both an iodide atom and a phosphine oxide group within the same molecule could lead to novel intramolecular catalytic pathways. Under photochemical conditions, the C-I bond could undergo homolysis to initiate radical processes, while the phosphine oxide group participates in the catalytic turnover, potentially mediated by a reductant. Future work could explore its role as a dual-function catalyst or precursor in visible-light-driven transformations. nih.gov

Electrocatalysis: Electrochemical methods offer a promising green alternative for the reduction of phosphine oxides to phosphines, avoiding the use of stoichiometric chemical reductants. researchgate.net Research in this area aims to drive the P(V) -> P(III) reduction by supplying electrons directly from an electrode. The integration of phosphine oxide, (iodomethyl)dimethyl- or its derivatives into electrocatalytic cycles could be explored. The electron-withdrawing nature of the phosphine oxide group and the electrochemical activity of the iodide might influence the reduction potential and efficiency of the process. Designing electrocatalytic systems that can efficiently recycle phosphine oxides is crucial for developing more sustainable phosphorus-mediated synthetic methods. researchgate.netacs.org

Applications in Materials Science and Supramolecular Chemistry (e.g., molecular shuttles, flame retardants)

The distinct properties of the phosphine oxide group—high polarity, thermal stability, and strong hydrogen bonding capability—make it an attractive component for advanced materials and supramolecular assemblies.

Molecular Shuttles: Molecular shuttles are a class of rotaxanes where a macrocyclic ring moves between two or more recognition sites ("stations") along a linear molecular "thread." This movement can be controlled by external stimuli like changes in pH, temperature, or the presence of specific ions. The phosphine oxide group has been successfully incorporated as a recognition station in a three-station molecular shuttle. rsc.org In this system, a macrocycle can be switched between a phosphine oxide station, a dibenzylammonium station, and a urea (B33335) station by the addition of acid, base, or anions. rsc.org The (iodomethyl)dimethylphosphine oxide moiety could serve as a key building block for synthesizing the thread component of such systems, with the C-I bond providing a convenient point for attachment to other parts of the molecular architecture.

Flame Retardants: Organophosphorus compounds, particularly those with stable P-C bonds, are increasingly used as halogen-free flame retardants. nih.govmdpi.com Phosphine oxides are effective in this role due to their ability to promote char formation in the condensed phase and release radical-quenching species in the gas phase during combustion. Derivatives of diphenylphosphine (B32561) oxide and 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) have shown excellent flame retardancy in polymers like epoxy resins and polystyrene. nih.govmdpi.com Phosphine oxide, (iodomethyl)dimethyl- and polymers derived from it are promising candidates for flame retardant applications. The phosphorus content contributes to the flame-retardant effect, and the reactive iodomethyl group could be used to covalently incorporate the molecule into polymer backbones, preventing leaching and ensuring permanence.

Table 2: Comparison of Phosphine Oxide-Based Flame Retardants

Flame Retardant TypeMechanismPolymer MatrixKey Advantage
Diphenylphosphine oxide (DPO) derivativesCondensed & Gas PhaseEpoxy ResinsHigh phosphorus content, no P-O bonds. mdpi.com
DOPO derivativesCondensed & Gas PhasePolystyrene, PMMAGood performance, well-studied. nih.gov
Potential (iodomethyl)dimethyl-phosphine oxide polymersCondensed & Gas PhaseThermosets, TextilesCovalent incorporation, permanence. google.com

Development of Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry call for the development of synthetic pathways that are both efficient and environmentally benign. For phosphine oxide, (iodomethyl)dimethyl-, this involves optimizing its synthesis and promoting its use in catalytic rather than stoichiometric applications.

Current laboratory syntheses of the parent dimethylphosphine oxide often rely on the hydrolysis of chlorodimethylphosphine (B1581527) or the reaction of diethyl phosphite (B83602) with multiple equivalents of a Grignard reagent, followed by an aqueous workup. wikipedia.orgchemicalbook.com These methods can be hazardous and generate significant waste. Future research should focus on developing more sustainable routes, potentially involving:

Catalytic P-C bond formation: Developing catalytic methods to synthesize the core dimethylphosphine oxide structure would reduce reliance on stoichiometric organometallic reagents.

Flow Chemistry: Transitioning from batch to continuous flow processing can improve safety, control, and scalability for the synthesis of key intermediates like dimethylphosphine oxide. enamine.net

Renewable Feedstocks: While a long-term goal, exploring pathways from renewable sources to organophosphorus building blocks is a critical aspect of sustainable chemistry. rsc.orgrsc.org

The most significant contribution to sustainability will come from closing the phosphorus cycle. As discussed, developing efficient catalytic systems where phosphine oxides are reduced back to phosphines in situ is paramount. cardiff.ac.ukacs.org A mild, one-pot reduction method using oxalyl chloride and hexachlorodisilane (B81481) has been shown to cleanly regenerate triphenylphosphine (B44618) from its oxide, demonstrating that closing the phosphorus cycle is achievable. acs.org Applying similar principles to systems involving (iodomethyl)dimethylphosphine oxide and its derivatives will be a key objective for future sustainable chemical synthesis.

Q & A

Basic: What are the recommended synthetic routes for synthesizing (iodomethyl)dimethylphosphine oxide, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or oxidative phosphorylation. For example, reacting dimethylphosphine with iodomethane under controlled conditions (e.g., inert atmosphere, low moisture) can yield the target compound. Purity optimization requires rigorous purification techniques:

  • Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients to isolate the product from unreacted starting materials .
  • Recrystallization : Polar aprotic solvents like DMSO or DMF can enhance crystal formation for X-ray diffraction validation .
  • In-situ monitoring : Employ 31^{31}P NMR to track reaction progress and confirm the absence of phosphine byproducts (e.g., trialkylphosphines) .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing (iodomethyl)dimethylphosphine oxide?

Methodological Answer:

  • 31^{31}P NMR : Provides direct evidence of the P=O bond (typical δ: 20–40 ppm). Compare with reference data for dimethylphosphine oxide (δ: 35 ppm) .
  • X-ray Crystallography : Resolves steric effects of the iodomethyl group and confirms tetrahedral geometry at phosphorus .
  • IR Spectroscopy : Detect P=O stretching vibrations (~1150–1250 cm1^{-1}) and C-I bonds (~500 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., 127^{127}I signature) .

Advanced: How does the steric and electronic profile of (iodomethyl)dimethylphosphine oxide influence its reactivity in cross-coupling reactions?

Methodological Answer:
The iodomethyl group introduces steric bulk, which can hinder coordination to metal centers, while the electron-withdrawing P=O group modulates ligand electron density. To assess reactivity:

  • Kinetic Studies : Compare turnover frequencies (TOFs) in catalytic cycles (e.g., palladium-mediated couplings) against less bulky phosphine oxides .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic behavior. Use hybrid functionals like B3LYP with 6-31G* basis sets for accuracy .
  • Solvent Effects : High-dielectric solvents (e.g., DMSO) stabilize transition states in SN2 pathways, as observed in phosphine oxide formation from gold thiolate complexes .

Advanced: What computational parameters are optimal for modeling the electronic structure of (iodomethyl)dimethylphosphine oxide?

Methodological Answer:

  • Functional Selection : B3LYP or M06-2X hybrid functionals accurately model P=O bonding and hyperconjugation effects .
  • Basis Sets : Use 6-311++G(d,p) for geometry optimization and vibrational analysis. Include relativistic corrections for iodine (e.g., LANL2DZ) .
  • Solvent Modeling : Apply the SMD continuum model for reactions in polar solvents. Benchmark against experimental NMR shifts .

Safety: What protocols are essential for safe handling of (iodomethyl)dimethylphosphine oxide in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Waste Management : Segregate halogenated waste (due to C-I bonds) and neutralize phosphine oxide residues with aqueous H2_2O2_2 before disposal .
  • Spill Response : Absorb spills with vermiculite, then treat with 10% NaOH solution to hydrolyze reactive intermediates .

Experimental Design: How can researchers analyze competing reaction pathways when (iodomethyl)dimethylphosphine oxide is a byproduct?

Methodological Answer:

  • Kinetic Profiling : Use 31^{31}P NMR to monitor time-dependent formation of phosphine oxide versus other products .
  • Isotopic Labeling : Introduce 18^{18}O-labeled H2_2O to trace oxygen sources in P=O bond formation .
  • Competition Experiments : Vary reactant stoichiometry (e.g., phosphine:disulfide ratios) to identify dominant pathways .

Application: What role does (iodomethyl)dimethylphosphine oxide play in catalytic g-umpolung addition–Wittig olefination?

Methodological Answer:
The compound acts as a pre-catalyst in silane-mediated reductions, regenerating active phosphine ligands. Key steps include:

  • Reduction Kinetics : Measure activation energy for phosphine oxide reduction using Eyring plots .
  • Catalytic Cycles : Use deuterated solvents (e.g., DMF-d7_7) to track proton transfer steps via 1^1H NMR .
  • Substrate Scope Testing : Evaluate efficiency with electron-deficient aldehydes (e.g., nitro-substituted benzaldehydes) to assess electronic effects .

Analytical Challenges: How can researchers distinguish (iodomethyl)dimethylphosphine oxide from structurally similar phosphine oxides?

Methodological Answer:

  • Tandem MS/MS : Fragment ions (e.g., m/z 78 for PO(CH3_3)2_2) provide structural fingerprints .
  • Crystallographic Comparison : Overlay X-ray structures with databases (e.g., CCDC) to identify unique bond angles/distances .
  • Dynamic NMR : Detect restricted rotation of the iodomethyl group at low temperatures (< -30°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.